3-(phenylthio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide
Description
3-(phenylthio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide is a synthetic organic compound featuring a tetrahydroimidazo[1,2-a]pyridine core, a phenylthioether substituent, and a propanamide linker. The tetrahydroimidazo[1,2-a]pyridine moiety is a common scaffold in bioactive molecules, often associated with CNS activity, kinase inhibition, or antimicrobial effects . The phenylthio group may influence lipophilicity and metabolic stability, while the propanamide chain could facilitate hydrogen bonding interactions with biological targets.
Properties
IUPAC Name |
3-phenylsulfanyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c26-22(13-15-27-17-8-2-1-3-9-17)24-19-11-5-4-10-18(19)20-16-25-14-7-6-12-21(25)23-20/h1-5,8-11,16H,6-7,12-15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFYYFQKGDMRRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)CCSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylthio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide typically involves multiple steps:
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Formation of the Tetrahydroimidazo[1,2-a]pyridine Core
- Starting from a suitable pyridine derivative, the tetrahydroimidazo[1,2-a]pyridine core can be synthesized through a cyclization reaction. This often involves the use of reagents such as ethyl (2Z)-3-aryl-2-[(triphenylphosphoranylidene)amino] acrylates and aryl isocyanates .
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The phenylthio group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
-
Reduction
- The compound can be reduced at various functional groups, such as the amide bond, using reducing agents like lithium aluminum hydride.
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Substitution
- The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Br₂, Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines or alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology and Medicine
Pharmacological Studies: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.
Biological Probes: Used in the study of biological pathways and mechanisms.
Industry
Material Science:
Agriculture: Investigated for use in agrochemicals due to its potential biological activity.
Mechanism of Action
The mechanism of action of 3-(phenylthio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, which can lead to various biological effects.
Comparison with Similar Compounds
Table 1: Core Scaffold Comparison
Substituent-Driven Functional Differences
Table 2: Substituent Impact on Molecular Properties
*LogP values estimated using fragment-based methods.
Pharmacological Potential
While direct data for the target compound are unavailable, structurally related analogs exhibit diverse activities:
- Antimicrobial: Compound 2d () with nitro and cyano groups showed inhibitory effects against bacterial strains .
- Antiparasitic : Derivatives with trifluoromethylphenyl groups () are linked to antiparasitic activity .
- Antidiabetic : Tetrahydroimidazo[1,2-a]pyridine intermediates (e.g., ) are precursors to sitagliptin, a DPP-4 inhibitor .
The phenylthio group in the target compound may confer unique redox-modulating properties, differentiating it from analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
